Home > Products > Screening Compounds P128896 > 2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole
2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole - 1351597-35-7

2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole

Catalog Number: EVT-2942289
CAS Number: 1351597-35-7
Molecular Formula: C21H22FN3O
Molecular Weight: 351.425
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-(4-Fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-08)

Compound Description: AS1-08, alongside its analogue AS1-12, were the focal points of a study examining thermo-acoustical parameters in binary solutions containing DMSO and DMF. Researchers utilized viscosity, ultrasonic velocity, and density measurements across various temperatures to gain insights into solute-solvent interactions. []

1-(2-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-12)

Compound Description: Similar to AS1-08, AS1-12 was synthesized and characterized to study its thermo-acoustical properties in binary solutions with DMSO and DMF. Researchers aimed to understand the impact of structural variations on solute-solvent interactions by comparing the properties of these two compounds. []

2-Mercapto-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Compound Description: This compound served as a crucial intermediate and parent compound in a study focused on synthesizing and assessing the antibacterial activity of various S-substituted aliphatic analogues. The research aimed to understand how structural modifications, particularly at the sulfur atom, influence the compound's effectiveness against different bacterial strains. []

5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol

Compound Description: This compound serves as a key starting material for synthesizing a series of S-substituted derivatives designed as potential antibacterial and enzyme inhibitory agents. The research emphasizes the significance of the 1,3,4-oxadiazole-2-thione moiety for these biological activities. [, ]

5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

Compound Description: This 1,3,4-oxadiazole-2-thiol derivative was central to a study focused on synthesizing N-Mannich bases. The research highlights the reactivity of the thiol group and its utility in introducing diverse amine substituents through the Mannich reaction. []

2-(Substituted-Aryloxymethyl)-5-(Pyridin-4-yl)-1, 3, 4-Oxadiazoles

Compound Description: A series of these novel compounds were synthesized and evaluated for their anti-TB and antioxidant activities. Notably, compound 4d within this series displayed potent anti-TB activity. Computational studies, including DFT calculations and molecular docking, were employed to gain a deeper understanding of their structure-activity relationships. []

2-(5-Substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole derivatives

Compound Description: Sixteen novel derivatives of this structure were synthesized, with a focus on evaluating their anticonvulsant activity. The research utilized a combination of in silico molecular docking studies and in vivo pharmacological testing using Maximal Electrical Shock and PTZ-induced seizure models. []

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG

Compound Description: Two novel azaheterocycle-based bolas featuring the 1,3,4-oxadiazole core were synthesized and investigated. Their design incorporated PEG linkers and two heteroaromatic cores. These bolas demonstrated promise as fluorescent chemosensors due to their “turn-off” fluorescence response upon interaction with nitro-explosive compounds and Hg2+ cations. []

Compound Description: These specific 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vivo antidepressant activity using tail suspension and forced swimming test models. Additionally, in silico analysis was conducted using the Schrodinger Maestro software to investigate their interactions with the glycogen synthase kinase 3β (GSK-3β) binding site. Notably, both compounds exhibited potent inhibitory activity against GSK-3β and showed promising antidepressant effects. []

3-(Arylaminomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-(3H)-thi-2-One Derivatives

Compound Description: A series of these Mannich base derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. Notably, compounds 3c and 3e within this series displayed the most promising activity, emphasizing the importance of exploring structural variations around the 1,3,4-oxadiazole core for discovering novel anti-TB agents. []

5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Compound Description: This compound, characterized by its adamantane-oxadiazole hybrid structure, was the subject of crystallographic analysis. The study provided detailed insights into its molecular geometry and intermolecular interactions, highlighting the structural features conferred by the combination of adamantane and oxadiazole moieties. []

3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This class of compounds, featuring a fused triazolothiadiazine ring system, was synthesized and evaluated for cytotoxic, antibacterial, and antifungal properties. Notably, compounds 8, 9, and 12 exhibited significant cytotoxic activity against various cancer cell lines. The study highlighted the importance of exploring structure-activity relationships within this class for developing potential anticancer agents. []

2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide (5a-5e) and N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide (5f-5i)

Compound Description: These two series of 1,3,4-oxadiazole derivatives were designed and synthesized as potential Collapsin response mediator protein 1 (CRMP1) inhibitors for treating small lung cancer. In vitro biological evaluation using the telomeric repeat amplification protocol (TRAP) assay revealed promising inhibitory activity against the NCI-H2066 human lung cancer cell line, with compounds 5a and 5f exhibiting equipotent activity to the standard drug Bevacizumab. []

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole Derivatives

Compound Description: This series of compounds, featuring a unique combination of 1,3,4-oxadiazole and benzoxazole moieties, was synthesized and evaluated for antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies provided insights into their potential interactions with the antitubercular target H37R. Compounds 6c, 6d, and 6e emerged as particularly potent, showcasing the importance of structure-activity relationship studies in drug discovery. []

N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids

Compound Description: A series of these hybrids were synthesized using an environmentally friendly method and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and urease. Compounds 6a, 6k, and 6p exhibited potent AChE inhibition, while the entire series displayed remarkable urease inhibitory potential. Molecular docking and BSA binding studies provided insights into their binding modes and interactions with the target enzymes. []

Properties

CAS Number

1351597-35-7

Product Name

2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole

IUPAC Name

2-(4-fluorophenyl)-5-[1-[(3-methylphenyl)methyl]piperidin-4-yl]-1,3,4-oxadiazole

Molecular Formula

C21H22FN3O

Molecular Weight

351.425

InChI

InChI=1S/C21H22FN3O/c1-15-3-2-4-16(13-15)14-25-11-9-18(10-12-25)21-24-23-20(26-21)17-5-7-19(22)8-6-17/h2-8,13,18H,9-12,14H2,1H3

InChI Key

LGOCEAUIXBCDAV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.